rac-2-Aminobutyric Acid-d3
Overview
Description
rac-2-Aminobutyric Acid-d3: is a deuterium-labeled version of 2-aminobutyric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical applications. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the pharmacokinetic and metabolic profiles of the compound, making it a useful tool in drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Aminobutyric Acid-d3 typically involves the incorporation of deuterium into the 2-aminobutyric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium content and overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions: rac-2-Aminobutyric Acid-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research purposes or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
rac-2-Aminobutyric Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: Applied in the production of deuterated compounds for use in various industrial processes, including the development of new materials and chemicals
Mechanism of Action
The mechanism of action of rac-2-Aminobutyric Acid-d3 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the role of hydrogen atoms in these processes. Molecular targets may include enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases .
Comparison with Similar Compounds
2-Aminobutyric Acid: The non-deuterated version of rac-2-Aminobutyric Acid-d3, commonly used in similar research applications.
3-Aminobutyric Acid: Another isomer with different structural and functional properties.
4-Aminobutyric Acid (Gamma-Aminobutyric Acid): A well-known neurotransmitter with distinct biological functions .
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and drug development processes .
Properties
IUPAC Name |
2-amino-4,4,4-trideuteriobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675564 | |
Record name | 2-Amino(4,4,4-~2~H_3_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219373-19-9 | |
Record name | 2-Amino(4,4,4-~2~H_3_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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